![molecular formula C12H19NO3 B3070345 Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate CAS No. 100252-83-3](/img/structure/B3070345.png)
Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate
Overview
Description
“Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C12H19NO3 . It has a molecular weight of 225.28 .
Physical And Chemical Properties Analysis
The boiling point of “Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate” is predicted to be 357.0±35.0 °C . The compound’s density is predicted to be 1.161±0.06 g/cm3 .
Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the structure of Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Analgesic Effects
Compounds synthesized from 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines, such as Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate, have been found to possess analgesic effects . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .
Antihypoxic Effects
In addition to their analgesic properties, these compounds also demonstrated antihypoxic effects of varying strength . This suggests potential applications in conditions where oxygen supply to tissues is compromised.
Biological Activity Screening
Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their relatively simple method of preparation and their interesting biological properties . For example, 1-quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
Potential GABA-Receptor Antagonists
Results of a PASS-prediction suggested that compounds of this class were potential GABA-receptor antagonists . This implies potential applications in the treatment of neurological disorders.
Potential Histamine-N-Methyl Transferase Inhibitors
These compounds were also predicted to be potential histamine-N-methyl transferase inhibitors . This suggests potential applications in the treatment of allergic reactions and other conditions involving histamine.
Safety and Hazards
The safety and hazards associated with “Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate” include various precautionary statements. For example, it is advised to keep the compound away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray . It is also recommended to use personal protective equipment as required .
properties
IUPAC Name |
methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUNHVACOZKJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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